molecular formula C12H13N3O4 B3834464 5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide CAS No. 163126-82-7

5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide

Cat. No.: B3834464
CAS No.: 163126-82-7
M. Wt: 263.25 g/mol
InChI Key: AUYXGRJVKAVYEZ-UHFFFAOYSA-N
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Description

5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide is a complex organic compound known for its unique structural features and reactivity This compound is characterized by a spiro linkage between a benzimidazole ring and a cyclohexane ring, with nitro and dioxide functional groups attached

Preparation Methods

The synthesis of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide typically involves multi-step organic reactions One common synthetic route includes the reaction of benzimidazole derivatives with cyclohexanone under specific conditions to form the spiro linkageThe dioxide functional group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids .

Chemical Reactions Analysis

5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The spiro linkage and dioxide groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide can be compared with other spiro compounds and benzimidazole derivatives:

Properties

IUPAC Name

5-nitro-3-oxidospiro[benzimidazol-1-ium-2,1'-cyclohexane] 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c16-13-10-5-4-9(15(18)19)8-11(10)14(17)12(13)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXGRJVKAVYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163126-82-7
Record name Spiro[2H-benzimidazole-2,1′-cyclohexane], 5-nitro-, 1,3-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163126-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Reactant of Route 2
Reactant of Route 2
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Reactant of Route 3
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Reactant of Route 4
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Reactant of Route 5
Reactant of Route 5
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Reactant of Route 6
5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide

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